![molecular formula C24H21N5O3 B2609319 (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone CAS No. 2034592-21-5](/img/structure/B2609319.png)
(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone
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Description
(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone is a useful research compound. Its molecular formula is C24H21N5O3 and its molecular weight is 427.464. The purity is usually 95%.
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Scientific Research Applications
- 1,2,3-triazoles have attracted significant attention in drug discovery due to their unique properties, including high chemical stability and aromatic character . Researchers have explored derivatives of this compound for potential anticonvulsant, antibiotic, and anticancer activities .
- The 1,2,3-triazole scaffold is commonly synthesized using click chemistry, particularly the Huisgen 1,3-dipolar cycloaddition and strain-promoted azide-alkyne cycloaddition methods .
- 1,2,3-triazoles find applications in polymer chemistry and materials science due to their stability and hydrogen bonding ability .
- Researchers have utilized 1,2,3-triazoles for bioconjugation purposes, linking biomolecules (e.g., proteins, peptides, nucleic acids) to other entities .
- Fluorescent 1,2,3-triazole derivatives have been employed as imaging agents and probes in biological studies .
Drug Discovery and Medicinal Chemistry
Organic Synthesis and Click Chemistry
Polymer Chemistry and Materials Science
Bioconjugation and Chemical Biology
Fluorescent Imaging and Probes
Supramolecular Chemistry and Host-Guest Interactions
properties
IUPAC Name |
[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-(3-pyridin-2-yloxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3/c30-24(18-7-6-10-22(13-18)32-23-11-4-5-12-25-23)28-15-20(16-28)29-14-19(26-27-29)17-31-21-8-2-1-3-9-21/h1-14,20H,15-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDLNZLJDVDYLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)N4C=C(N=N4)COC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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